![molecular formula C28H42F2N2O B14281135 2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine CAS No. 126162-76-3](/img/structure/B14281135.png)
2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of difluorophenyl and nonyloxy groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine typically involves the reaction of 2,3-difluorophenol with nonyl bromide to form 2,3-difluoro-4-(nonyloxy)phenol. This intermediate is then reacted with 5-nonylpyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols. Substitution reactions can result in the formation of various substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluoro-4-(pentyloxy)phenylboronic acid: Similar in structure but with a pentyloxy group instead of a nonyloxy group.
2,3-Difluorophenol: Lacks the pyrimidine ring and nonyloxy group but shares the difluorophenyl moiety.
Uniqueness
2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine is unique due to the combination of its difluorophenyl and nonyloxy groups attached to a pyrimidine ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Propiedades
Número CAS |
126162-76-3 |
|---|---|
Fórmula molecular |
C28H42F2N2O |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
2-(2,3-difluoro-4-nonoxyphenyl)-5-nonylpyrimidine |
InChI |
InChI=1S/C28H42F2N2O/c1-3-5-7-9-11-13-15-17-23-21-31-28(32-22-23)24-18-19-25(27(30)26(24)29)33-20-16-14-12-10-8-6-4-2/h18-19,21-22H,3-17,20H2,1-2H3 |
Clave InChI |
OWBDECISILOCJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CN=C(N=C1)C2=C(C(=C(C=C2)OCCCCCCCCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
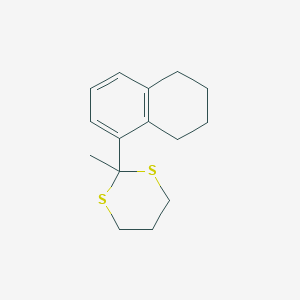
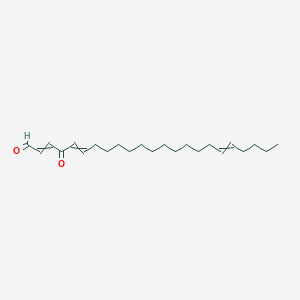
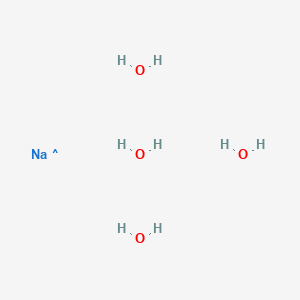
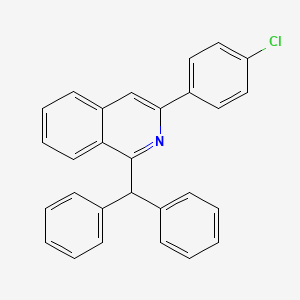
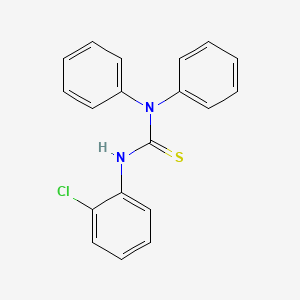
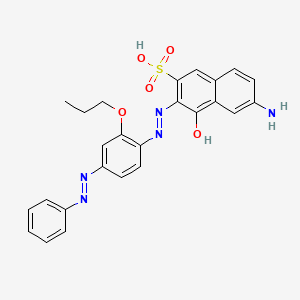
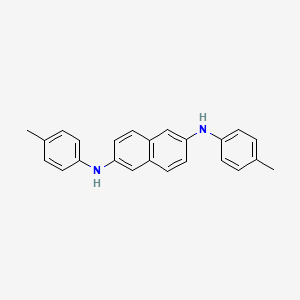
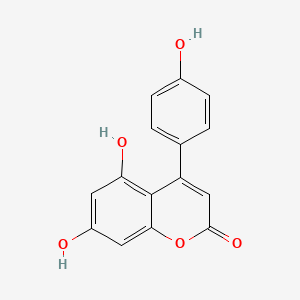

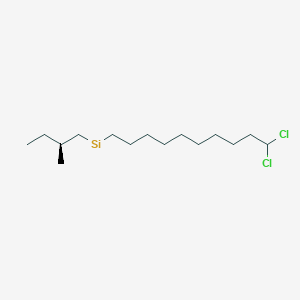
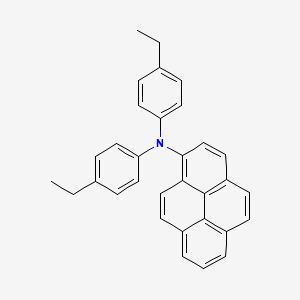
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
